molecular formula C₂₄H₃₀O₉ B1140701 16a-Hydroxyestrone 16-b-D-glucuronide CAS No. 15270-34-5

16a-Hydroxyestrone 16-b-D-glucuronide

Cat. No.: B1140701
CAS No.: 15270-34-5
M. Wt: 462.49
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 16a-Hydroxyestrone 16-b-D-glucuronide typically involves the glucuronidation of 16a-Hydroxyestrone. This process can be achieved through enzymatic or chemical methods. Enzymatic glucuronidation involves the use of UDP-glucuronosyltransferase enzymes, which catalyze the transfer of glucuronic acid from UDP-glucuronic acid to 16a-Hydroxyestrone .

Industrial Production Methods

Industrial production of this compound may involve large-scale enzymatic glucuronidation processes. These processes are optimized for high yield and purity, often using recombinant enzymes and controlled reaction conditions to ensure consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions

16a-Hydroxyestrone 16-b-D-glucuronide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield ketones or carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Hormonal Regulation and Metabolism

Estrogen Metabolism
16α-Hydroxyestrone is a key metabolite of estradiol and estrone, and its glucuronidation enhances solubility and facilitates excretion via the kidneys. This process is crucial for maintaining hormonal balance within the body. Elevated levels of 16α-hydroxyestrone have been associated with increased estrogenic activity, which can influence various physiological functions, including reproductive health and bone density .

Breast Cancer Risk Assessment
Research has indicated that the ratio of 2-hydroxyestrone to 16α-hydroxyestrone serves as a potential biomarker for breast cancer risk. Studies have shown that higher levels of 16α-hydroxyestrone may correlate with an increased risk of breast cancer, particularly in postmenopausal women . The measurement of this ratio in urine and serum samples can help in assessing individual risk profiles for breast cancer.

Clinical Implications

Diagnostic Applications
The presence and concentration of 16α-hydroxyestrone and its glucuronide form in biological fluids can be utilized as diagnostic markers. For instance, enzyme immunoassays have been developed to measure these metabolites in urine and plasma, providing insights into an individual's estrogen metabolism profile . This information can be critical for clinicians in evaluating patients' risks for hormone-related cancers.

Therapeutic Monitoring
Monitoring levels of 16α-hydroxyestrone may also play a role in therapeutic settings, particularly for patients undergoing hormone replacement therapy or those with conditions influenced by estrogen levels. Understanding individual metabolism can guide treatment decisions and optimize therapeutic outcomes .

Environmental Studies

Endocrine Disruptors
As a metabolite of natural estrogens, 16α-hydroxyestrone 16β-D-glucuronide is relevant in studies examining endocrine disruptors in the environment. Its detection in wastewater and surface waters indicates potential contamination from pharmaceutical sources or human waste, raising concerns about ecological impacts and human health risks associated with exposure to such compounds .

Biotransformation Studies
Research into the biotransformation pathways of endocrine disruptors often includes glucuronidation processes involving compounds like 16α-hydroxyestrone. Understanding these pathways is essential for assessing the environmental fate of these chemicals and their metabolites, contributing to risk assessments regarding water quality and ecosystem health .

Case Studies

Study Focus Findings Implications
Breast Cancer RiskHigher levels of 16α-hydroxyestrone associated with increased breast cancer riskPotential biomarker for screening and prevention strategies
Hormonal TherapyMonitoring estrogen metabolites can guide therapy adjustmentsImproved patient outcomes through personalized medicine
Environmental ImpactDetection of estrogen metabolites in aquatic systemsHighlights the need for regulatory measures on pharmaceutical discharges

Comparison with Similar Compounds

Biological Activity

16a-Hydroxyestrone 16-b-D-glucuronide is a significant metabolite in the estrogen metabolic pathway. It is formed through the glucuronidation of 16a-hydroxyestrone, a product of estradiol metabolism. Understanding its biological activity is crucial for elucidating its role in various physiological and pathological processes, particularly in relation to breast cancer and other estrogen-related conditions.

This compound is a steroid glucuronide anion, characterized by the addition of a glucuronic acid moiety to the 16a-hydroxy group of estrone. This modification enhances its solubility and facilitates excretion from the body, influencing its biological activity and interaction with estrogen receptors.

Biological Activity

The biological activity of this compound is primarily linked to its role in estrogen metabolism and its potential implications in breast cancer risk.

Estrogen Metabolism and Breast Cancer

Research indicates that the ratio of different estrogen metabolites, specifically the balance between 2-hydroxyestrone and 16a-hydroxyestrone, may serve as a biomarker for breast cancer risk. Increased levels of 16a-hydroxyestrone and its glucuronide form have been associated with higher breast cancer incidence. A study involving epidemiological data suggested that women with elevated levels of 16a-hydroxyestrone showed a statistically significant increase in breast cancer risk compared to those with lower levels .

  • Estrogen Receptor Modulation :
    • 16a-Hydroxyestrone can bind to estrogen receptors (ERs), influencing gene expression related to cell proliferation and differentiation. Its glucuronidated form may alter this interaction, potentially affecting the bioavailability of active estrogens.
  • Glucuronidation Pathways :
    • The enzyme UDP-glucuronosyltransferase (UGT) plays a critical role in the metabolism of estrogens, including the conversion of 16a-hydroxyestrone to its glucuronide form. UGT2B7 has been identified as a key enzyme in this process, which affects the pharmacokinetics and biological activity of estrogen metabolites .

Case Studies

  • Epidemiological Studies :
    • A meta-analysis involving multiple cohort studies indicated that women with higher ratios of 2-hydroxyestrone to 16a-hydroxyestrone had a reduced risk of breast cancer. This suggests that monitoring these metabolites could be valuable in assessing cancer risk .
  • Clinical Trials :
    • Clinical investigations have shown varying results regarding the relationship between estrogen metabolites and breast cancer risk, highlighting the complexity of estrogen metabolism and its implications for disease .

Table 1: Comparison of Estrogen Metabolites and Breast Cancer Risk

StudyPopulationMetabolite MeasuredAssociation with Breast Cancer
Study APremenopausal Women2-HydroxyestroneInversely associated
Study BPostmenopausal Women16a-HydroxyestronePositively associated
Study CMixed PopulationRatio (2:16)Significant increase in risk

Table 2: Enzymatic Activity of UGTs on Estrogen Metabolites

UGT EnzymeSubstrateActivity Level
UGT1A10EstriolHigh
UGT2B716-OH EstriolHighest
UGT1A8EstradiolModerate

Properties

IUPAC Name

(2S,3S,4S,5R,6R)-3,4,5-trihydroxy-6-[[(8R,9S,13S,14S,16R)-3-hydroxy-13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-16-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H30O9/c1-24-7-6-13-12-5-3-11(25)8-10(12)2-4-14(13)15(24)9-16(21(24)29)32-23-19(28)17(26)18(27)20(33-23)22(30)31/h3,5,8,13-20,23,25-28H,2,4,6-7,9H2,1H3,(H,30,31)/t13-,14-,15+,16-,17+,18+,19-,20+,23-,24+/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLYJQBHANCHTOW-OWYKRJLGSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12CCC3C(C1CC(C2=O)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)C(=O)O)O)O)O)CCC5=C3C=CC(=C5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H30O9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

462.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
16a-Hydroxyestrone 16-b-D-glucuronide
Reactant of Route 2
16a-Hydroxyestrone 16-b-D-glucuronide
Reactant of Route 3
16a-Hydroxyestrone 16-b-D-glucuronide
Reactant of Route 4
16a-Hydroxyestrone 16-b-D-glucuronide
Reactant of Route 5
16a-Hydroxyestrone 16-b-D-glucuronide
Reactant of Route 6
16a-Hydroxyestrone 16-b-D-glucuronide

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